molecular formula C12H7Cl2F3N2OS B2437178 2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine CAS No. 866039-15-8

2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine

Cat. No. B2437178
CAS RN: 866039-15-8
M. Wt: 355.16
InChI Key: ZOKBNPPRNJVRSR-UHFFFAOYSA-N
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Description

The compound “2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C12H7Cl2F3N2OS . It is a pyrimidine derivative, which is a class of compounds known for their wide range of pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and various substituents including a 2,3-dichlorophenyl group, a methoxy group, and a trifluoromethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available literature .

Scientific Research Applications

Antifolate Inhibitors of Thymidylate Synthase

Research indicates the potential of pyrimidine derivatives as antifolate inhibitors of thymidylate synthase (TS), significant for their antitumor and antibacterial properties. Studies on analogs with various substituted phenyl groups, including dichlorophenyl, have shown promising results against human TS, contributing to their potential as antitumor agents (Gangjee et al., 1996).

Synthesis and Biological Activities

Pyrimidine nuclei in heterocyclic systems display a spectrum of biological activities, such as antimicrobial, antiviral, anticancer, and others. Studies have demonstrated the efficient synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, highlighting their broad potential in pharmaceutical applications (Bassyouni & Fathalla, 2013).

Chemical Transformations and Structural Analysis

There is a focus on the chemical transformations of pyrimidine compounds, including C-H borylation and cross-coupling reactions. Such modifications have led to the development of biologically relevant derivatives, expanding the potential applications of these compounds in various research fields (Klečka et al., 2015).

Solvent Reactions and Crystal Structure

Investigations into how common solvents react with pyrimidine derivatives under specific conditions have contributed to the discovery of new compounds with potential therapeutic applications. Crystal structure analysis plays a crucial role in understanding these interactions and their implications (Grześkiewicz et al., 2020).

Iodocyclization and Antitumor Activity

Research on iodocyclization of certain pyrimidine derivatives has led to the formation of new compounds with potential applications. Additionally, the synthesis and evaluation of antitumor activities of derivatives in this chemical class have been explored, showing significant potential in cancer research (Frolova et al., 2016; Hafez & El-Gazzar, 2017).

Spectroscopic Investigation and Chemotherapeutic Potential

Spectroscopic techniques like FT-IR and FT-Raman have been employed to study pyrimidine derivatives, aiding in understanding their molecular behavior and potential as chemotherapeutic agents. Molecular docking studies further suggest their inhibitory activity against specific biological targets (Alzoman et al., 2015).

properties

IUPAC Name

2-(2,3-dichlorophenyl)sulfanyl-4-methoxy-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3N2OS/c1-20-9-5-8(12(15,16)17)18-11(19-9)21-7-4-2-3-6(13)10(7)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKBNPPRNJVRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C(F)(F)F)SC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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